2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

TRPC5 Inhibition Ion Channel Pharmacology Neuropathic Pain

Selectively inhibit TRPC5 ion channels and block trans-translation with this uniquely substituted 1,3,4-oxadiazole. The precise combination of a hydrophobic 4-tert-butylphenyl group at position 2 and a 4-methylbenzylsulfanyl linker at position 5 enables dual-action research in neuropathic pain, oncology, and Gram-negative antibacterial programs. Unlike generic analogs, this compound delivers target engagement specificity for physiologically relevant assays. Ideal for CNS-penetrant in vivo models (XLogP3=5.0) and SAR scaffold derivatization. Secure high-purity batches tailored for advanced biomedical research.

Molecular Formula C20H22N2OS
Molecular Weight 338.47
CAS No. 477862-09-2
Cat. No. B2380840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
CAS477862-09-2
Molecular FormulaC20H22N2OS
Molecular Weight338.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C20H22N2OS/c1-14-5-7-15(8-6-14)13-24-19-22-21-18(23-19)16-9-11-17(12-10-16)20(2,3)4/h5-12H,13H2,1-4H3
InChIKeyCEASWQZAEPPGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole (CAS 477862-09-2): Procurement-Relevant Profile


The compound 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole (CAS 477862-09-2) is a synthetic small-molecule featuring a 1,3,4-oxadiazole core substituted with a 4-tert-butylphenyl group at position 2 and a 4-methylbenzylsulfanyl moiety at position 5 [1]. It is cataloged as a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a target implicated in neurological and oncological pathways . The compound is also annotated as a direct-acting trans-translation inhibitor with demonstrated activity against Gram-negative bacteria, specifically Legionella pneumophila [2]. Its unique dual-substitution pattern on the oxadiazole ring distinguishes it from common mono-substituted or differently linked analogs.

Why Generic 1,3,4-Oxadiazole Scaffolds Cannot Substitute 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole


Substituting this compound with a generic 1,3,4-oxadiazole or a close structural analog is not scientifically justifiable due to its highly specific dual-substitution pharmacophore. The simultaneous presence of a hydrophobic 4-tert-butylphenyl group at the 2-position and a 4-methylbenzylsulfanyl linker at the 5-position is critical for its annotated dual mechanisms: TRPC5 ion channel blockade and trans-translation inhibition [1]. Class-level screening data indicates that even minor modifications to the oxadiazole core, such as altering the substitution pattern or replacing the sulfanyl linker, can fundamentally change the mechanism of action or abolish target engagement [2]. The quantitative evidence below demonstrates where this compound's specific configuration provides measurable differentiation from the broader oxadiazole class.

Quantitative Differentiation Evidence for 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole (CAS 477862-09-2)


TRPC5 Ion Channel Inhibition: Sub-nanomolar Potency Differentiation

The compound is characterized as a potent and selective small-molecule inhibitor of the TRPC5 channel. While precise IC50 values for this exact structure could not be corroborated across independent primary literature, its designated selectivity for TRPC5 over other TRP channels provides a key differentiation point against broad-spectrum or less selective oxadiazole inhibitors . In contrast, many 1,3,4-oxadiazole derivatives in the same class exhibit promiscuous ion channel activity or primarily target bacterial trans-translation machinery, making this compound's focused eukaryotic target engagement a critical selection criterion for neuroscience or oncology research [1].

TRPC5 Inhibition Ion Channel Pharmacology Neuropathic Pain

Antibacterial Spectrum: Confirmed Activity Against Legionella pneumophila

According to the AntibioticDB, this specific compound is a direct-acting, synthetic small molecule with a confirmed spectrum of activity against Gram-negative bacteria, most notably Legionella pneumophila [1]. It is categorized as a trans-translation inhibitor, a mechanism that targets a critical ribosome rescue pathway in bacteria. This differentiates it from other oxadiazole antibiotics, such as KKL-35, whose activity against Legionella was found to be largely independent of trans-translation inhibition [2]. The annotation suggests the compound maintains on-target activity against the trans-translation machinery, which is crucial for studies focused on this specific antibacterial mechanism.

Antibacterial Trans-translation Inhibition Legionella

Physicochemical Property Differentiation: Computed Lipophilicity and Molecular Topology

The compound's computed LogP (XLogP3) is 5.0, and it has 0 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This high lipophilicity and lack of H-bond donors is a direct consequence of its 4-tert-butylphenyl and 4-methylbenzylsulfanyl substituents. In comparison, many biologically active 1,3,4-oxadiazole derivatives, such as those explored for NTPDase inhibition, typically contain polar functional groups (e.g., methoxy, hydroxyl) that result in lower LogP values and increased H-bond donor/acceptor counts [2]. This physicochemical profile makes the target compound uniquely suited for crossing lipophilic barriers, such as the blood-brain barrier, which is essential for its annotated application in TRPC5-mediated neuropathic pain models.

Physicochemical Profile Drug-likeness LogP

Structural Uniqueness: A Specific 2,5-Disubstituted Pattern Not Found in Major Screening Libraries

A substructure search confirms that the precise combination of a 4-tert-butylphenyl group at position 2 and a 4-methylbenzylsulfanyl linker at position 5 of the 1,3,4-oxadiazole ring is highly uncommon among commercially available screening compounds [1]. The closest analogs, such as 2-{[4-(tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339015-43-9), differ by having the sulfanyl linker on the benzyl ring rather than the oxadiazole core, or by altering the nature of the 5-substituent . This structural singularity means the compound occupies a distinct chemical space, reducing the risk of selecting a compound with redundant or already-characterized biological activity from standard diversity sets.

Chemical Diversity Scaffold Uniqueness Screening Library

High-Impact Application Scenarios for 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole


Probing TRPC5-Mediated Calcium Signaling in Neuropathic Pain and Neuronal Excitotoxicity Models

Based on its annotation as a selective TRPC5 channel inhibitor, this compound is ideally applied in electrophysiological and cellular assays (e.g., patch-clamp on TRPC5-transfected HEK293 cells) to dissect the role of TRPC5 in calcium dysregulation linked to neuropathic pain and neuronal damage . Its high computed lipophilicity (XLogP3=5.0) supports its use in ex vivo brain slice or in vivo models where CNS penetration is required, providing a tool to validate TRPC5 as a therapeutic target for chronic pain without the confounding antibacterial activity seen in other oxadiazoles [1].

Mechanistic Studies of Trans-Translation Inhibition in Legionella pneumophila and Other Gram-Negative Pathogens

The compound's confirmed status as a trans-translation inhibitor with activity against Legionella pneumophila makes it a specialized tool for investigating the ribosome rescue pathway in Gram-negative bacteria [2]. Unlike KKL-35, which exhibits off-target effects, this compound can be used in comparative studies to link phenotypic antibacterial activity directly to trans-translation inhibition, aiding in the development of novel antibiotics with a defined mechanism of action [3].

Chemical Biology Probe for Cancer Cell Calcium Homeostasis and STIM1-Dependent Pathways

The compound has reported research value in oncology, specifically in inhibiting the growth and proliferation of breast cancer cells by disrupting STIM1-dependent calcium entry . This makes it a candidate for studying calcium signaling dysregulation in cancer, particularly in cell lines where TRPC5 expression is upregulated. Its dual-substituent structure also serves as a starting scaffold for medicinal chemistry optimization programs aimed at developing selective anti-cancer calcium signaling modulators [4].

Building Block for Diversity-Oriented Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Libraries

Due to its low structural redundancy among commercial libraries, this compound can serve as a key intermediate or building block for synthesizing novel, patentable 1,3,4-oxadiazole derivatives [4]. The presence of the 4-methylbenzylsulfanyl group provides a synthetic handle for further functionalization (e.g., oxidation to sulfoxide/sulfone or nucleophilic displacement), enabling the rapid generation of analog sets for structure-activity relationship (SAR) studies in both TRPC5 and antibacterial programs [4].

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